1,4-Thiazepane 1,1-dioxide hydrochloride
Description
Properties
IUPAC Name |
1,4-thiazepane 1,1-dioxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c7-9(8)4-1-2-6-3-5-9;/h6H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGYXKVHVSBKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCS(=O)(=O)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
595597-04-9 | |
| Record name | 1,4-thiazepane-1,1-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reduction and Cyclization Methodologies
A notable approach involves the reduction of thiazepine precursors using sodium borohydride/iodine or borane dimethylsulfide to yield 1,4-thiazepanes, which are then oxidized to the corresponding 1,1-dioxide forms. This method has been shown to improve yield and reduce reaction time compared to older protocols, making it preferable for preparing the parent compound and its derivatives.
For example, compounds labeled as 3a , 3c , 3g , and 3h were reduced using sodium borohydride/iodine or borane dimethylsulfide to produce the corresponding 1,4-thiazepanes (4a , 4c , 4g , 4h ), which were then converted to carbamates or amides.
This methodology significantly improves the synthesis of 1,4-thiazepanes, including this compound, by enhancing reaction efficiency and scope.
Oxidative Cyclization of Aminothiols with Suitable Electrophiles
Although direct literature specifically on this compound is limited, analogous compounds such as 1,4-benzothiazines and related sulfur-nitrogen heterocycles are synthesized via oxidative cyclization of 2-aminothiophenol derivatives with 1,3-dicarbonyl compounds or other electrophilic substrates under mild or metal-free conditions.
These methods involve initial formation of imine intermediates followed by intramolecular nucleophilic attack and oxidative cyclization to form the heterocyclic ring system.
Catalysts such as graphene oxide, polyethylene glycol (PEG-200), or supramolecular catalysts like β-cyclodextrin have been employed to improve yields and environmental compatibility.
Oxidants like m-CPBA/2-IBX or atmospheric oxygen in the presence of iodide catalysts facilitate the oxidation of sulfur to the sulfone (1,1-dioxide) stage, which is critical for the final product formation.
Salt Formation
The hydrochloride salt of 1,4-thiazepane 1,1-dioxide is typically formed by treating the free base with hydrochloric acid or hydrogen chloride gas in an appropriate solvent, yielding the stable hydrochloride salt suitable for isolation and further applications.
Data Table Summarizing Key Preparation Parameters
Research Findings and Analysis
The improved synthetic route using sodium borohydride/iodine or borane dimethylsulfide for reduction significantly enhances the preparation of 1,4-thiazepanes, which are precursors to the 1,1-dioxide hydrochloride salts. This method offers better yields and shorter reaction times compared to previous protocols.
Oxidative cyclization approaches employing 2-aminothiophenol derivatives and 1,3-dicarbonyl compounds under metal-free and green conditions provide an efficient pathway for constructing the thiazepane ring and introducing the sulfone functionality.
The use of environmentally benign catalysts such as graphene oxide and PEG-200 has been demonstrated to facilitate these reactions with high yields and recyclability, aligning with green chemistry principles.
Despite advances, some methods require column chromatography for purification, which can be a limitation in scalability and operational simplicity.
The hydrochloride salt formation is straightforward and widely used to improve compound stability and solubility for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 1,4-Thiazepane 1,1-dioxide hydrochloride can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
1,4-Thiazepane 1,1-dioxide hydrochloride has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and inflammation.
Industry: It is used in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,4-Thiazepane 1,1-dioxide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1,4-Benzodioxin-Based Fused Bis-Thiadiazole Analogs
- Structure : These compounds (e.g., analogs 1–25 in Table 1 of ) incorporate fused 1,3,4-thiadiazole and 1,2,4-thiadiazole rings attached to a benzodioxin scaffold.
- Key Differences : Unlike 1,4-thiazepane 1,1-dioxide, these analogs feature a bicyclic system with sulfur and nitrogen atoms distributed across fused rings.
1,4,3,5-Oxathiadiazepanes 4,4-Dioxides
- Structure : Seven-membered rings containing both sulfur and oxygen atoms, with two sulfonyl groups (e.g., compounds 1d–4d, 1e–4e in ).
- Key Differences : Incorporation of oxygen in the ring and distinct substitution patterns.
- Synthesis : Prepared via cyclization of thiosemicarbazones with aromatic aldehydes in dichloromethane and sulfuric acid .
1,3-Oxazepine and Thiazolidine Derivatives
- Structure : 1,3-Oxazepines (e.g., compounds 6a–c in ) are seven-membered rings with one oxygen and one nitrogen atom, while thiazolidines are five-membered sulfur-nitrogen heterocycles.
- Key Differences : Smaller ring size (thiazolidine) or oxygen substitution (oxazepine) compared to the sulfur-dominant thiazepane backbone.
- Synthesis : Oxazepines are synthesized via Schiff base reactions with anhydrides (e.g., succinic anhydride) .
Methyl 1,1-Dioxo-1,4-Thiazepane-6-Carboxylate
- Structure: Shares the 1,4-thiazepane 1,1-dioxide core but includes a methyl ester group at the 6-position (CAS 1909304-99-9, molecular formula C₇H₁₃NO₄S).
- Applications : Used in pharmaceutical and agrochemical research for its versatile reactivity .
Comparative Data Table
Research and Commercial Relevance
This compound is primarily a research chemical, with suppliers like Synasia Inc. and Dragonfarm Co., Ltd. offering it for experimental use . Its structural analogs, such as methyl 1,1-dioxo-thiazepane carboxylate, have broader applications in drug discovery due to their modifiable functional groups . In contrast, fused bis-thiadiazoles and oxathiadiazepanes are explored for enzyme inhibition and as intermediates in organic synthesis .
Biological Activity
1,4-Thiazepane 1,1-dioxide hydrochloride is a heterocyclic compound characterized by its unique thiazepane ring structure, which includes both sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial properties and interactions with various biological targets.
- Molecular Formula : CHClNOS
- Molecular Weight : Approximately 185.67 g/mol
- Structure : The presence of the 1,1-dioxide group enhances the compound's reactivity and biological activity compared to other thiazepane derivatives.
Biological Activity
Preliminary studies indicate that 1,4-thiazepane derivatives exhibit a range of biological activities:
- Antimicrobial Properties : Research has suggested that compounds within this class possess significant antimicrobial activity, making them potential candidates for developing new antibiotics.
- Enzyme Inhibition : The compound may act as a ligand, capable of binding to metal ions and forming coordination complexes that can inhibit enzyme functions or disrupt cellular processes.
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics of this compound in comparison with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,4-Thiazepane | CHNS | Lacks the dioxide group; less polar |
| Thiazolidine | CHNS | Contains a five-membered ring; used in diabetes research |
| Benzothiazepine | CHN2S | Contains a benzene ring; known for sedative effects |
The uniqueness of this compound lies in its specific structure combined with the dioxide group, which may enhance its biological activity compared to these similar compounds.
Case Studies and Research Findings
While direct case studies focusing solely on this compound are scarce, related thiazepane compounds have been investigated for their therapeutic potential. For instance:
- A study on related thiazepanes demonstrated significant antimicrobial effects against various pathogens. These findings suggest that further exploration of this compound could yield valuable insights into its efficacy as an antimicrobial agent.
- Another investigation into thiazepane derivatives highlighted their potential as enzyme inhibitors in metabolic pathways related to diabetes management .
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 1,4-thiazepane 1,1-dioxide hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via catalytic oxidation of thietane derivatives using tungsten trioxide hydrate (WO₃·H₂O) and hydrogen peroxide under alkaline conditions (pH 11.5), followed by chlorination with Cl₂ under UV light . To improve yield, parameters such as temperature control (0–10°C during oxidation) and stoichiometric ratios of reagents (e.g., excess H₂O₂) should be optimized. Purification via solvent extraction (e.g., chloroform/water) and crystallization is critical for isolating high-purity products .
Q. What analytical methods are recommended for routine characterization of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a phosphate buffer (pH 7.5)/acetonitrile mobile phase (80:20 v/v) and UV detection is effective for quantifying impurities. Retention time benchmarks (e.g., 0.8–1.0 min for related compounds) should be established using USP-grade reference standards . Nuclear magnetic resonance (¹H/¹³C NMR) and elemental analysis are essential for structural confirmation, with characteristic peaks for the thiazepane ring and sulfone groups observed at δ 3.2–4.1 ppm (¹H) and 40–50 ppm (¹³C), respectively .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data for the compound’s reactivity in Diels-Alder reactions?
- Methodological Answer : Discrepancies may arise from solvation effects or transition-state stabilization not accounted for in computational models. Experimental validation should include kinetic studies under varying solvents (e.g., toluene vs. acetonitrile) and temperatures. Comparing experimental activation energies (derived from Arrhenius plots) with density functional theory (DFT) calculations can identify model limitations. Cross-referencing with crystallographic data (e.g., X-ray diffraction of adducts) may clarify steric influences .
Q. What strategies are effective for elucidating the compound’s stereochemical configuration in complex derivatives?
- Methodological Answer : Chiral chromatography using cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases can separate enantiomers. Circular dichroism (CD) spectroscopy and X-ray crystallography are definitive for assigning absolute configurations. For example, a derivative with a cyclopropyl substituent (e.g., 7-cyclopropyl-1,4-oxazepane) showed distinct Cotton effects at 220–240 nm in CD spectra, correlating with its (S)-configuration .
Q. How can in vitro toxicity data for this compound be reconciled with conflicting in vivo studies?
- Methodological Answer : Discrepancies may stem from metabolic differences (e.g., hepatic sulfonation in vivo) or bioavailability. Researchers should conduct parallel in vitro/in vivo assays using standardized models (e.g., HepG2 cells and Sprague-Dawley rats). Toxicokinetic profiling (e.g., plasma half-life, tissue distribution) and metabolite identification (via LC-MS/MS) are critical. Dose adjustments based on allometric scaling and species-specific metabolic rates can improve cross-model consistency .
Application-Oriented Questions
Q. What pharmacological mechanisms are hypothesized for this compound based on structural analogs?
- Methodological Answer : The compound’s sulfone and heterocyclic moieties suggest GABA receptor modulation, similar to benzodiazepines. In silico docking studies with GABAₐ receptor subunits (e.g., α1/γ2) can identify binding affinities. Functional assays (e.g., electrophysiology in Xenopus oocytes) should validate receptor activity. Derivatives with 2-fluorophenyl substituents (e.g., 4-[[5-(2-fluorophenyl)-1,3-oxazol-2-yl]methyl]-1,4-thiazinane 1,1-dioxide) have shown anxiolytic effects in rodent models, supporting this hypothesis .
Q. What synthetic modifications enhance the compound’s stability in aqueous buffers for biomedical applications?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoroacetate counterions) or steric hindrance (e.g., 3-chloro substituents) can reduce hydrolysis. Stability testing in phosphate-buffered saline (PBS, pH 7.4) at 37°C over 24 hours, monitored via HPLC, is recommended. For example, trifluoroacetate derivatives (purity ≥95%) demonstrated <5% degradation under these conditions .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in the compound’s biological activity?
- Methodological Answer : Implement quality control protocols including NMR purity checks (>95%), residual solvent analysis (e.g., GC-MS for acetonitrile), and biological replicate testing (n ≥ 3). Statistical tools like ANOVA can identify significant variability sources (e.g., impurity profiles). Standardized synthesis protocols (e.g., fixed reaction times and temperatures) improve reproducibility .
Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer : Use QSAR models in software like Schrödinger’s ADMET Predictor or SwissADME. Input parameters should include logP (experimentally determined via shake-flask method), polar surface area (calculated from NMR), and pKa (via potentiometric titration). Validation against in vivo data (e.g., rat bioavailability studies) is essential for model refinement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
